2-Amino-N-(2,5-difluorophenyl)acetamide
Overview
Description
2-Amino-N-(2,5-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to an acetamide moiety, with two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2,5-difluoroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide linkage.
Reaction Scheme:
- 2,5-Difluoroaniline + Chloroacetyl chloride → this compound
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0-5°C
- Base: Triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,4-difluorophenyl)acetamide
- 2-Amino-N-(3,5-difluorophenyl)acetamide
- 2-Amino-N-(2,6-difluorophenyl)acetamide
Comparison
Compared to its analogs, 2-Amino-N-(2,5-difluorophenyl)acetamide exhibits unique properties due to the specific positioning of the fluorine atoms This positioning can influence its reactivity, binding affinity, and overall biological activity
Properties
IUPAC Name |
2-amino-N-(2,5-difluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDRYZOTPDYMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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